molecular formula C28H30BrN3O4 B5029303 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate

3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate

Cat. No. B5029303
M. Wt: 552.5 g/mol
InChI Key: MKWOVPILSULWCJ-UHFFFAOYSA-N
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Description

3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate, also known as BRL-15572, is a potent and selective antagonist for the dopamine D3 receptor. This compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.

Mechanism of Action

3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate is a selective antagonist for the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of the D3 receptor, 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate can modulate the release of dopamine in these pathways, which is thought to be involved in the pathophysiology of addiction, schizophrenia, and Parkinson's disease.
Biochemical and Physiological Effects
Studies have shown that 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate can reduce the release of dopamine in the mesolimbic and mesocortical pathways, which is thought to be involved in the rewarding effects of drugs of abuse. This suggests that 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate may be effective in reducing drug-seeking behavior and relapse in addiction.
In addition, 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate has been shown to improve cognitive deficits in animal models of schizophrenia, which suggests that it may be effective in improving cognitive function in patients with schizophrenia.
Finally, 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate has been shown to improve motor deficits and reduce dyskinesia in animal models of Parkinson's disease, which suggests that it may be effective in improving motor function in patients with Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate is its selective binding to the dopamine D3 receptor, which reduces the risk of off-target effects. In addition, 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate has been shown to be effective in preclinical models of addiction, schizophrenia, and Parkinson's disease, which suggests that it may have broad therapeutic potential.
However, one of the main limitations of 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the pharmacokinetics of 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate are not well understood, which may limit its clinical development.

Future Directions

There are several future directions for the research and development of 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate. One area of research is in the optimization of the pharmacokinetics of 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate, which may improve its efficacy and reduce the risk of side effects.
Another area of research is in the identification of biomarkers that can predict response to 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate, which may improve patient selection and treatment outcomes.
Finally, there is a need for clinical trials to evaluate the safety and efficacy of 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate in humans, particularly in the treatment of addiction, schizophrenia, and Parkinson's disease.
Conclusion
In conclusion, 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate is a potent and selective antagonist for the dopamine D3 receptor, which has been studied extensively for its potential therapeutic applications in addiction, schizophrenia, and Parkinson's disease. While there are several advantages and limitations to the use of 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate, there are also several future directions for research and development that may improve its clinical utility.

Synthesis Methods

The synthesis of 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate involves several steps, including the condensation of 4-bromobenzylamine with 1-piperazinecarboxaldehyde, followed by the cyclization with 9-ethylcarbazole-3-carbaldehyde. Finally, the oxalate salt is formed by reacting the free base with oxalic acid. The overall yield of this synthesis method is around 20%, and the purity of the final product is typically over 98%.

Scientific Research Applications

3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate has been extensively studied in preclinical models for its potential therapeutic applications. One of the main areas of research has been in addiction, particularly cocaine addiction. Studies have shown that 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate can attenuate the reinforcing effects of cocaine and reduce drug-seeking behavior in animal models. This suggests that 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate may be a promising candidate for the treatment of cocaine addiction in humans.
Another area of research has been in schizophrenia, where 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate has been shown to improve cognitive deficits and reduce positive symptoms in animal models. This suggests that 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate may be a potential treatment for schizophrenia, particularly for patients who do not respond to current antipsychotic medications.
Finally, 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate has also been studied in Parkinson's disease, where it has been shown to improve motor deficits and reduce dyskinesia in animal models. This suggests that 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate may be a potential treatment for Parkinson's disease, particularly for patients who experience motor complications from current medications.

properties

IUPAC Name

3-[[4-[(4-bromophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28BrN3.C2H2O4/c1-2-30-25-6-4-3-5-23(25)24-17-21(9-12-26(24)30)19-29-15-13-28(14-16-29)18-20-7-10-22(27)11-8-20;3-1(4)2(5)6/h3-12,17H,2,13-16,18-19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWOVPILSULWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)Br)C5=CC=CC=C51.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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